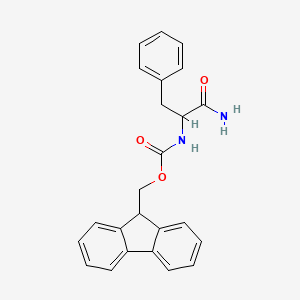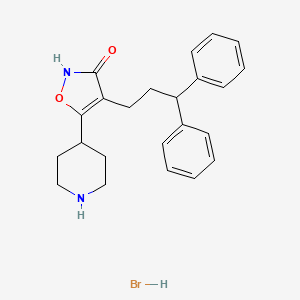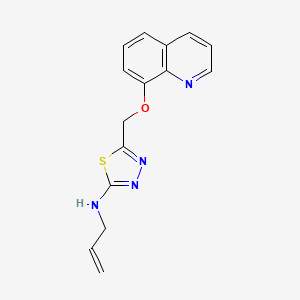
3-O-(2-Hydroxyethyl)-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-(2-Hydroxyethyl)-D-glucose is a derivative of glucose, a simple sugar that is a primary energy source for living organisms This compound features a hydroxyethyl group attached to the third carbon of the glucose molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(2-Hydroxyethyl)-D-glucose typically involves the selective protection of hydroxyl groups on the glucose molecule, followed by the introduction of the hydroxyethyl group. One common method includes the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups at positions 1, 2, 4, and 6. The hydroxyl group at position 3 is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the primary alcohol group in the hydroxyethyl moiety can be oxidized to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the aldehyde group back to an alcohol.
Substitution: The hydroxyl groups in the glucose moiety can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Products include 3-O-(2-oxoethyl)-D-glucose and 3-O-(2-carboxyethyl)-D-glucose.
Reduction: Products include 3-O-(2-hydroxyethyl)-D-glucitol.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
科学研究应用
3-O-(2-Hydroxyethyl)-D-glucose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying carbohydrate chemistry.
Biology: The compound can be used in studies of glucose metabolism and transport, as well as in the development of glucose analogs for research purposes.
Industry: It can be used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
作用机制
The mechanism of action of 3-O-(2-Hydroxyethyl)-D-glucose involves its interaction with enzymes and transporters involved in glucose metabolism. The hydroxyethyl group may influence the compound’s binding affinity and specificity for these molecular targets, potentially altering its metabolic fate and biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
2-Deoxy-D-glucose: A glucose analog that lacks the hydroxyl group at the second carbon.
6-O-(2-Hydroxyethyl)-D-glucose: A similar compound with the hydroxyethyl group attached to the sixth carbon.
Methyl-α-D-glucopyranoside: A methylated derivative of glucose.
Uniqueness: 3-O-(2-Hydroxyethyl)-D-glucose is unique due to the specific position of the hydroxyethyl group, which can influence its chemical reactivity and biological interactions. This positional specificity can lead to different metabolic pathways and applications compared to other glucose derivatives.
属性
CAS 编号 |
10230-18-9 |
|---|---|
分子式 |
C8H16O7 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-hydroxyethoxy)hexanal |
InChI |
InChI=1S/C8H16O7/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
InChI 键 |
HZXNZEPXEWYIOH-ULAWRXDQSA-N |
手性 SMILES |
C(CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
C(COC(C(C=O)O)C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)





![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)

![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)
![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

